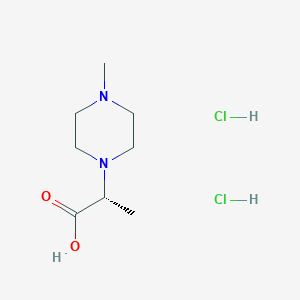![molecular formula C12H12N4S B11867859 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine CAS No. 886507-40-0](/img/structure/B11867859.png)
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, one common method involves the alkylation of imidazo[1,2-a]pyridine derivatives in acetonitrile under heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using suitable reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles for substitution reactions. Conditions often involve heating and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several scientific research applications:
作用機序
The mechanism of action of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound may inhibit key enzymes or disrupt critical biological processes in Mycobacterium tuberculosis . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in bacterial replication and survival .
類似化合物との比較
Similar Compounds
2,8-Dimethylimidazo[1,2-a]pyridin-3-amine: This compound shares the imidazo[1,2-a]pyridine core but lacks the thiazole moiety.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against tuberculosis and share structural similarities with 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine.
Uniqueness
The uniqueness of this compound lies in its combined imidazo[1,2-a]pyridine and thiazole structure, which may confer distinct biological activities and chemical reactivity compared to its analogues .
特性
CAS番号 |
886507-40-0 |
|---|---|
分子式 |
C12H12N4S |
分子量 |
244.32 g/mol |
IUPAC名 |
4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N4S/c1-7-4-3-5-16-10(8(2)14-11(7)16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15) |
InChIキー |
GTHLSHLKHHVBRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C2C3=CSC(=N3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)



